1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)-
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a fluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or palladium . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes . Industrial production methods often employ scalable and cost-effective processes, such as one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation .
Chemical Reactions Analysis
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and receptors, leading to its biological effects. For example, it can inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent disruption of nerve transmission . Additionally, the compound may interact with DNA and proteins, leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
Pyrazole-4-carboxamides: These compounds are structurally related but have different functional groups, leading to distinct chemical and biological properties.
3-Aminopyrazole-4-carboxylic acid: This compound is similar in structure but lacks the fluorophenyl group, resulting in different reactivity and applications. The uniqueness of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-fluorophenyl)- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
91857-76-0 |
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Molecular Formula |
C10H8FN3O2 |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
4-amino-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,12H2,(H,13,14)(H,15,16) |
InChI Key |
SSVUWJFOAOMIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2N)C(=O)O)F |
Origin of Product |
United States |
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